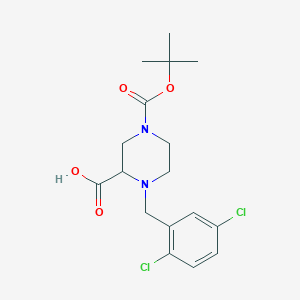
4-(tert-Butoxycarbonyl)-1-(2,5-dichlorobenzyl)piperazine-2-carboxylic acid
Descripción general
Descripción
4-(tert-Butoxycarbonyl)-1-(2,5-dichlorobenzyl)piperazine-2-carboxylic acid, commonly known as Boc-DPZ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Boc-DPZ belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of Boc-DPZ is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as proteases and kinases, which are involved in cancer cell proliferation and viral replication. Boc-DPZ has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
Boc-DPZ has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. Boc-DPZ has also been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-DPZ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent biological activities at low concentrations. However, Boc-DPZ has some limitations for lab experiments. It is a hydrophobic compound that may require the use of organic solvents for its dissolution. In addition, Boc-DPZ may exhibit cytotoxicity at high concentrations, which may limit its use in cell-based assays.
Direcciones Futuras
Boc-DPZ has several potential future directions for research. It can be further studied for its anticancer, antiviral, and antifungal activities. The mechanism of action of Boc-DPZ can be further elucidated to understand its biological effects. Boc-DPZ can also be modified to improve its pharmacokinetic properties such as solubility, bioavailability, and stability. In addition, Boc-DPZ can be tested in animal models to evaluate its therapeutic potential in vivo.
Conclusion:
Boc-DPZ is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antifungal activities. Boc-DPZ has several advantages for lab experiments, but it also has some limitations. Boc-DPZ has several potential future directions for research, and it can be further studied for its therapeutic potential.
Aplicaciones Científicas De Investigación
Boc-DPZ has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antifungal activities. Boc-DPZ has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. It has also been reported to inhibit the replication of HIV-1 and hepatitis C virus. In addition, Boc-DPZ has been shown to exhibit antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O4/c1-17(2,3)25-16(24)21-7-6-20(14(10-21)15(22)23)9-11-8-12(18)4-5-13(11)19/h4-5,8,14H,6-7,9-10H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQZXYIXKPHNHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)-](/img/structure/B3233372.png)


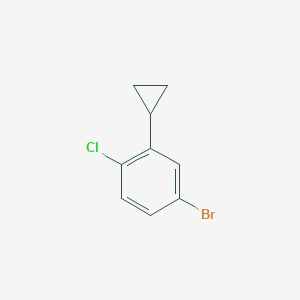
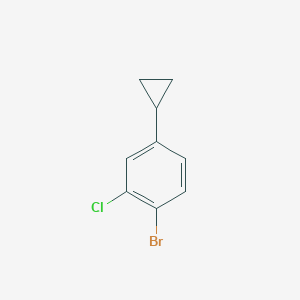

![[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B3233404.png)
![N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide](/img/structure/B3233412.png)
![N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-ethyl-acetamide](/img/structure/B3233415.png)
![2-[(2-Amino-ethyl)-methyl-amino]-1-thiophen-2-yl-ethanone](/img/structure/B3233428.png)
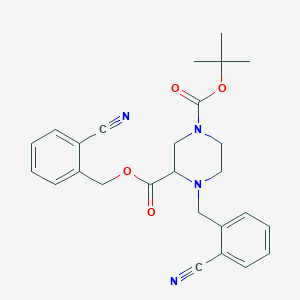
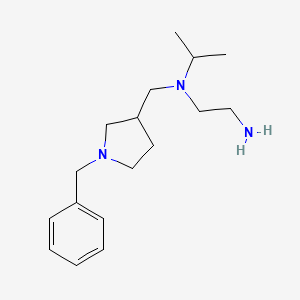
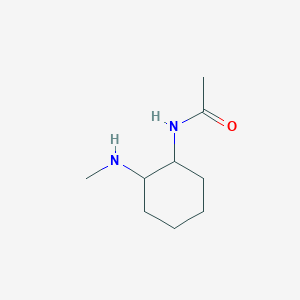
![N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide](/img/structure/B3233459.png)